5-Bromo-2-ethoxyphenol

Catalog No.
S895166
CAS No.
1216091-73-4
M.F
C8H9BrO2
M. Wt
217.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-ethoxyphenol

CAS Number

1216091-73-4

Product Name

5-Bromo-2-ethoxyphenol

IUPAC Name

5-bromo-2-ethoxyphenol

Molecular Formula

C8H9BrO2

Molecular Weight

217.06 g/mol

InChI

InChI=1S/C8H9BrO2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,10H,2H2,1H3

InChI Key

KDVFYMIAZFIZLO-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Br)O

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)O

5-Bromo-2-ethoxyphenol is an organic compound with the molecular formula C₉H₁₁BrO₂ and a molecular weight of 231.09 g/mol. It features a bromine atom and an ethoxy group attached to a phenolic ring. This compound is characterized by its pale yellow to brown solid appearance and is soluble in organic solvents. Its structure can be represented as follows:

text
Br |C6H4-O-CH2-CH3 | OH

The compound is of interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Typical of phenolic compounds:

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to various derivatives.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Reduction: The ethoxy group can be reduced under specific conditions to yield other functional groups.

These reactions are essential for modifying the compound for specific applications or synthesizing related compounds.

Several methods exist for synthesizing 5-bromo-2-ethoxyphenol:

  • Bromination of Ethoxyphenol: Starting from 2-ethoxyphenol, bromination can be performed using bromine in the presence of a catalyst such as iron powder.
  • Acetylation followed by Bromination: This method involves protecting the hydroxyl group through acetylation before bromination and subsequent deacetylation to yield the desired product .

The general synthetic route can be summarized as follows:

  • Acetylate 2-ethoxyphenol using acetic anhydride.
  • Brominate the acetylated compound using bromine.
  • Deacetylate to obtain 5-bromo-2-ethoxyphenol.

5-Bromo-2-ethoxyphenol finds applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.
  • Agrochemicals: The compound could potentially be used in developing herbicides or pesticides due to its phenolic structure.
  • Material Science: Its unique properties may allow it to be incorporated into polymers or coatings.

Interaction studies involving 5-bromo-2-ethoxyphenol primarily focus on its reactivity with other chemical species rather than biological interactions. Research on similar compounds indicates potential interactions with enzymes or receptors, which could provide insights into its pharmacological profile.

Several compounds share structural similarities with 5-bromo-2-ethoxyphenol, including:

Compound NameMolecular FormulaUnique Features
5-Bromo-2-methoxyphenolC₇H₇BrO₂Contains a methoxy group instead of ethoxy; used in pharmaceutical synthesis.
4-Bromo-2-hydroxyphenolC₇H₇BrO₂Hydroxyl group at the para position; known for its antioxidant properties.
GuaiacolC₇H₈O₂A naturally occurring compound with similar phenolic structure; used as a flavoring agent and antiseptic.

The uniqueness of 5-bromo-2-ethoxyphenol lies in its specific substitution pattern and potential applications that differentiate it from these similar compounds. Its ethoxy group may impart distinct solubility and reactivity characteristics compared to others with different substituents.

XLogP3

2.6

Dates

Modify: 2023-08-16

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